6α-Hydroxyethinyloestradiol

Übersicht

Beschreibung

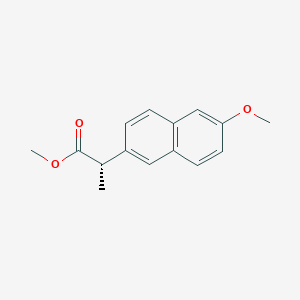

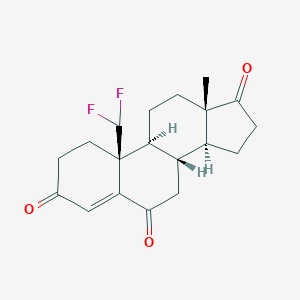

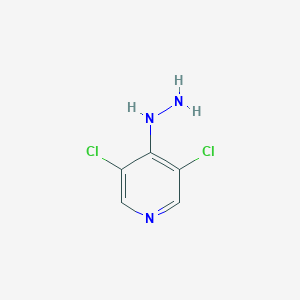

6alpha-Hydroxy-ethinylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is characterized by the presence of a hydroxyl group at the 6alpha position, which distinguishes it from its parent compound, ethinylestradiol. Ethinylestradiol itself is a synthetic form of estradiol, a natural estrogen, and is commonly used in combination with progestins in oral contraceptives .

Wissenschaftliche Forschungsanwendungen

6alpha-Hydroxy-ethinylestradiol has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry to study the stability and degradation of estrogen compounds.

Biology: The compound is utilized in cell culture studies to investigate the effects of estrogens on cellular processes.

Medicine: Research on 6alpha-Hydroxy-ethinylestradiol contributes to understanding the pharmacokinetics and pharmacodynamics of estrogen medications.

Wirkmechanismus

Target of Action

6alpha-Hydroxy-ethinylestradiol, also known as 6alpha-Hydroxy Ethynyl Estradiol, is a derivative of ethinylestradiol (EE), a synthetic estrogen . The primary targets of this compound are the estrogen receptors, which are the biological targets of estrogens like estradiol . These receptors are found in various tissues, including the breast, uterine, ovarian, skin, prostate, bone, fat, and brain tissues .

Mode of Action

6alpha-Hydroxy-ethinylestradiol, similar to ethinylestradiol, acts as an agonist of the estrogen receptors . Once the estrogen receptor has bound to its ligand, it enters the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This mRNA makes contact with ribosomes producing specific proteins that express the effect of estradiol upon the target cell .

Biochemical Pathways

Ethinylestradiol decreases luteinizing hormone to decrease endometrial vascularization, and decreases gonadotrophic hormone to prevent ovulation .

Pharmacokinetics

Ethinylestradiol, its parent compound, is known to have a bioavailability of 38–48% . It is primarily metabolized in the liver, primarily by CYP3A4 . The elimination half-life of ethinylestradiol is 7–36 hours , and it is excreted in feces (62%) and urine (38%) .

Result of Action

It can cause breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, it can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6alpha-Hydroxy-ethinylestradiol. For instance, it has been found in surface waters in many countries, both above and below the predicted no effect concentration (PNEC) of 0.035 ng L −1 . Several methods for the reduction of EE2 levels of up to 100% removal efficiency were reported recently and are of chemical, biological, adsorptive or ion-exchange nature .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 6alpha-Hydroxy-ethinylestradiol are largely defined by its interactions with various enzymes, proteins, and other biomolecules

Cellular Effects

6alpha-Hydroxy-ethinylestradiol has significant effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 6alpha-Hydroxy-ethinylestradiol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 6alpha-Hydroxy-ethinylestradiol change over time in laboratory settings This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of 6alpha-Hydroxy-ethinylestradiol vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

6alpha-Hydroxy-ethinylestradiol is involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels

Transport and Distribution

6alpha-Hydroxy-ethinylestradiol is transported and distributed within cells and tissues This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation

Subcellular Localization

The subcellular localization of 6alpha-Hydroxy-ethinylestradiol and any effects on its activity or function are important aspects of its biochemical profile This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

The synthesis of 6alpha-Hydroxy-ethinylestradiol involves several steps, starting from ethinylestradiol. The hydroxylation at the 6alpha position can be achieved through various chemical reactions, including catalytic hydrogenation and oxidation processes. Industrial production methods often utilize advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and stability of the compound .

Analyse Chemischer Reaktionen

6alpha-Hydroxy-ethinylestradiol undergoes several types of chemical reactions, including:

Oxidation: This reaction can further modify the hydroxyl group, leading to the formation of ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to ethinylestradiol.

Substitution: The hydroxyl group can be substituted with other functional groups, altering the compound’s properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

6alpha-Hydroxy-ethinylestradiol can be compared with other hydroxylated derivatives of ethinylestradiol, such as:

6beta-Hydroxy-ethinylestradiol: Differing only in the position of the hydroxyl group, this compound may exhibit different pharmacological properties.

17alpha-Ethynylestradiol: The parent compound, widely used in contraceptives, lacks the hydroxyl group at the 6alpha position.

Estradiol: The natural estrogen, which has a different structure and pharmacokinetic profile compared to its synthetic derivatives

The uniqueness of 6alpha-Hydroxy-ethinylestradiol lies in its specific hydroxylation, which can influence its stability, bioavailability, and interaction with estrogen receptors.

Eigenschaften

IUPAC Name |

(6S,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18+,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBUZQAUNLRYCT-VTPPTGSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@@H](C4=C3C=CC(=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181943 | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27521-34-2 | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027521342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6alpha-Hydroxy-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6α,17α)-19-Norpregna-1,3,5(10)-trien-20-yne-3,6,17-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.ALPHA.-HYDROXY-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3MQJ7K0L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)